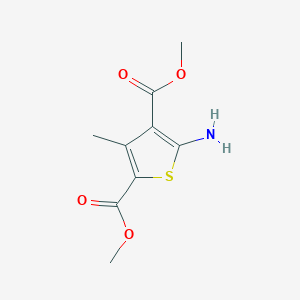

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLHLSOENLVUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345860 | |

| Record name | Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103765-33-9 | |

| Record name | Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its Analogue

Disclaimer: This technical guide primarily details the properties and synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 4815-30-9) due to the extensive availability of research data for this analogue. Information regarding Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 103765-33-9) is limited, and its properties are presented where available. This guide is intended for researchers, scientists, and drug development professionals.

Core Compound Identification

This guide focuses on a substituted aminothiophene, a class of compounds with significant interest in medicinal chemistry and materials science. The primary subject is the diethyl ester, with its dimethyl counterpart listed for comparative purposes.

| Property | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | This compound |

| CAS Number | 4815-30-9 | 103765-33-9 |

| Molecular Formula | C₁₁H₁₅NO₄S | C₉H₁₁NO₄S |

| Molecular Weight | 257.31 g/mol | 229.26 g/mol |

| Synonyms | Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, 2-Amino-4-methyl-3,5-bis(ethoxycarbonyl)thiophene | Not readily available |

| Hazard | Irritant | Irritant[1] |

Physicochemical and Spectroscopic Data

The diethyl analogue presents as a white solid with a melting point of approximately 108-112 °C.[2] Spectroscopic data is crucial for the identification and characterization of this compound.

Table of Spectroscopic Data for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

| Spectroscopic Technique | Observed Peaks/Signals |

| Infrared (IR) (KBr, νmax, cm⁻¹) | 3423, 3306 (N-H stretching); 2986 (C-H stretching); 1676, 1593 (C=O stretching); 1529, 1440 (C=C stretching); 1238 (C-O stretching)[2] |

| ¹H NMR (DMSO-d₆, δ, ppm) | 1.25 (m, 6H, ester CH₃); 2.58 (s, 3H, thiophene-CH₃); 4.16 (m, 4H, OCH₂); 7.90 (s, 2H, NH₂)[2] |

| ¹H NMR (CDCl₃, δ, ppm) | 1.33 (t, J = 7.1 Hz, 3H); 1.37 (t, J = 7.1 Hz, 3H); 2.70 (s, 3H); 4.26 (q, J = 7.1 Hz, 2H); 4.31 (q, J = 7.1 Hz, 2H); 6.60 (br s, 2H) |

| ¹³C NMR (CDCl₃, δ, ppm) | 14.5, 14.6, 16.3, 60.2, 60.6, 108.6, 108.7, 148.2, 163.1, 166.3, 166.4 |

| GC-MS (m/z, %) | 257 (M⁺, 88), 211 (100), 183 (45), 166 (30), 139 (18), 111 (9) |

Synthesis and Experimental Protocols

The primary method for synthesizing 2-aminothiophenes, including the title compounds, is the Gewald reaction. This multicomponent reaction offers a straightforward approach to the thiophene ring system.

Gewald Synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, typically an amine like morpholine or triethylamine.

Experimental Protocol:

-

To a mixture of an appropriate ketone (e.g., ethyl acetoacetate; 0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

-

The reaction mixture is then stirred at 45 °C for 3 hours.

-

After the reaction period, the mixture is allowed to cool to room temperature.

-

The resulting precipitate is collected by filtration and washed with ethanol.

-

The crude product can be further purified by recrystallization from ethanol.

Applications in Drug Development and Organic Synthesis

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Pyrazolo-pyrimidinone Derivatives

It is utilized as a reagent in the synthesis of novel pyrazolo-pyrimidinones, which are investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for potential applications in diabetes treatment.

Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines

This compound is also a precursor for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines. These resulting compounds act as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and are explored for their potential as anticancer agents.

References

Physical and chemical properties of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 103765-33-9). Due to the limited availability of experimental data for this specific dimethyl ester, this guide also includes comparative data from its well-documented diethyl analog, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and a related mixed ester, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This document aims to be a valuable resource for researchers in medicinal chemistry and materials science by detailing its core characteristics, probable synthetic routes, and potential for further investigation.

Core Chemical and Physical Properties

This compound is a polysubstituted aminothiophene derivative. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be summarized. For comparative purposes, the properties of its diethyl and ethyl-methyl analogs are also presented.

Table 1: Core Identifiers and Properties

| Property | This compound | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate |

| CAS Number | 103765-33-9[1] | 4815-30-9 |

| Molecular Formula | C₉H₁₁NO₄S[1] | C₁₁H₁₅NO₄S |

| Molecular Weight | 229.26 g/mol [1] | 257.31 g/mol |

| MDL Number | MFCD00159553[1] | MFCD00005450 |

| Hazard Statement | Irritant[1] | Irritant |

Table 2: Experimental and Predicted Physical Properties

| Property | This compound | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate |

| Melting Point | Data not available | 108-112 °C | 117-119 °C[2] |

| Appearance | Data not available | White crystalline solid | White crystal[2] |

| Solubility | Data not available | Data not available | Data not available |

Synthesis and Experimental Protocols

The primary synthetic route to 2-aminothiophenes is the Gewald reaction , a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. It is highly probable that this compound is synthesized via this method.

General Experimental Protocol for Gewald Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of the target dimethyl ester.

DOT Script for Gewald Synthesis Workflow

Caption: General workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Methodology:

-

Reaction Setup: A suitable reaction vessel is charged with the ketone (e.g., methyl acetoacetate), the α-cyanoester (e.g., dimethyl cyanoacetate), and elemental sulfur in an appropriate solvent (e.g., ethanol, methanol, or dimethylformamide).

-

Catalyst Addition: A basic catalyst, such as morpholine or triethylamine, is added to the mixture. The addition is often done portion-wise to control the initial exothermic reaction.

-

Reaction Conditions: The reaction mixture is typically heated with stirring. The temperature and reaction time are optimized based on the specific substrates and can range from room temperature to the reflux temperature of the solvent.

-

Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled, often leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and then purified, typically by recrystallization from a solvent such as ethanol.

Synthesis of a Structurally Similar Compound: Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate

A patent (US20060142567A1) describes the industrial synthesis of a related aminothiophene methyl ester. This process provides insight into potential large-scale production conditions.

Methodology:

-

Initial Reaction: 400 kg of dimethyl 3-oxoglutarate and 158 kg of malononitrile are mixed in 560 liters of methanol.[3]

-

Base Addition: 199.6 kg of morpholine is added while maintaining the temperature below 40 °C.[3]

-

Intermediate Isolation: The resulting intermediate addition salt is isolated by filtration after cooling.[3]

-

Thiophene Ring Formation: The isolated intermediate is then reacted with 73.6 kg of sulfur in methanol to yield Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate.[3]

-

Yield and Purity: This process reportedly yields the product with a 77% yield and 98% chemical purity.[3]

Spectroscopic Data

No specific experimental spectroscopic data for this compound has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from the data available for its diethyl and ethyl-methyl analogs.

Table 3: Comparative Spectroscopic Data

| Spectroscopic Data | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate[2] |

| ¹H NMR (DMSO-d₆) | δ: 1.25 (m, 6H, ester CH₃), 2.58 (s, 3H, thiophene-CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂) | δ: 1.22 (t, J = 7.1 Hz, 3H, ethyl-CH₃), 2.58 (s, 3H, thiophene-CH₃), 3.73 (s, 3H, OCH₃), 4.11 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 2H, NH₂) |

| IR (KBr, νmax, cm⁻¹) | 3423, 3306 (N-H), 2986 (C-H), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) | 3408, 3310 (N-H), 2993 (C-H), 1705, 1659 (C=O), 1604, 1531, 1444 (C=C), 1254, 1192 (C-O) |

| Elemental Analysis (%) | Calculated: C, 51.35; H, 5.88; N, 5.44; S, 12.46. Found: C, 51.56; H, 5.53; N, 5.42; S, 12.50 | Calculated: C, 49.37; H, 5.39; N, 5.76; S, 13.18. Found: C, 49.22; H, 5.41; N, 5.72; S, 13.14[2] |

For this compound, one would expect to see singlets for the two methoxy groups in the ¹H NMR spectrum, likely around 3.7-3.8 ppm, and a singlet for the methyl group on the thiophene ring. The N-H protons would appear as a broad singlet. The IR spectrum would show characteristic peaks for N-H stretching, C-H stretching, and C=O stretching of the ester groups.

Biological Activity and Potential Applications

There is no specific information available in the literature regarding the biological activity or signaling pathway involvement of this compound. However, the diethyl analog and other similar 2-aminothiophene derivatives are known to be important intermediates in the synthesis of various biologically active compounds.

Derivatives of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been investigated for their potential as:

-

Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes.

-

Fibroblast growth factor receptor 1 (FGFR1) inhibitors , which may have applications as anticancer agents.

Given the structural similarity, it is plausible that this compound could also serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its biological properties.

Conclusion and Future Outlook

This compound is a chemical compound for which detailed experimental data is largely unavailable in the public domain. Its core identifiers are established, but its physical and chemical properties, as well as its biological activity, remain to be thoroughly investigated. Based on the extensive literature on its diethyl analog, it is likely synthesized via the Gewald reaction and holds potential as a versatile intermediate in medicinal chemistry and materials science.

This guide highlights a significant knowledge gap and underscores the need for further experimental investigation into the properties and potential applications of this specific dimethyl ester. Researchers are encouraged to undertake studies to characterize this compound fully, which could open new avenues for its use in drug discovery and the development of novel materials.

References

- 1. usbio.net [usbio.net]

- 2. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C11H15NO4S | CID 78537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene derivative of interest in medicinal chemistry and materials science. The document details the well-established Gewald multicomponent reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: The Gewald Reaction

The most efficient and widely recognized method for the synthesis of this compound is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a β-ketoester, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the target molecule, the specific precursors are methyl acetoacetate, methyl cyanoacetate, and elemental sulfur.

The reaction proceeds through an initial Knoevenagel condensation between the methyl acetoacetate and methyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the target product. Please note that while extensive data is available for the analogous diethyl ester, specific experimental data for the dimethyl ester is less commonly reported.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | Liquid | -32 |

| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | Liquid | -15 |

| Sulfur | S | 32.07 | Solid | 115.2 |

| This compound | C₉H₁₁NO₄S | 229.26 | Solid | Not Reported |

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-aminothiophene derivatives.[1]

Materials:

-

Methyl acetoacetate (1.0 eq)

-

Methyl cyanoacetate (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Morpholine (catalyst)

-

Methanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of methyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) is suspended in methanol.

-

Morpholine is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

-

The crude product is washed with cold methanol to remove any unreacted starting materials and catalyst.

-

The collected solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified this compound.

-

The final product should be dried under vacuum.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall Gewald reaction pathway and a simplified experimental workflow.

Caption: The Gewald three-component synthesis pathway.

Caption: A simplified experimental workflow for the synthesis.

References

Structural Analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific diester, this guide leverages detailed information from its close analogue, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, to infer its structural and spectroscopic characteristics. This document outlines the probable synthetic route via the Gewald reaction, presents anticipated spectroscopic data in a structured format, and discusses the expected molecular geometry based on crystallographic studies of similar aminothiophene derivatives. The included experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel thiophene-based compounds.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in drug discovery and materials science due to their diverse biological activities and valuable properties as synthetic intermediates. This compound represents a core structure within this class, offering multiple points for functionalization. A thorough understanding of its structural and electronic properties is crucial for the rational design of new therapeutic agents and functional materials. This guide provides an in-depth analysis of its synthesis and structural features, drawing upon data from closely related analogues to build a comprehensive profile.

Synthesis via the Gewald Reaction

The primary synthetic route to this compound is the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a β-ketoester (methyl acetoacetate), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Caption: Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate and is expected to yield the desired dimethyl ester with minor modifications.

-

Reaction Setup: To a stirred mixture of methyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 20 mL of ethanol, add morpholine (10 mL) dropwise over 30 minutes at 35 °C.

-

Reaction Execution: Heat the reaction mixture to 65 °C and maintain stirring for 3 hours.

-

Workup: Allow the mixture to cool to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the crude product with ethanol (2 x 30 mL) and recrystallize from ethanol to yield the pure this compound as a solid.

Structural and Spectroscopic Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3422, 3306 | N-H stretching (amino group) |

| ~2950 | C-H stretching (aliphatic) |

| ~1680 | C=O stretching (ester) |

| ~1590 | N-H bending (amino group) |

| ~1330 | C-N stretching |

¹H NMR Spectroscopy (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ (C4-ester) |

| ~3.7 | s | 3H | -OCH₃ (C2-ester) |

| ~2.7 | s | 3H | -CH₃ (on thiophene) |

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~166.5, ~166.2 | C=O (ester carbonyls) |

| ~162.8 | C5-NH₂ |

| ~148.0, ~147.9 | C2, C3a (thiophene ring) |

| ~108.5 | C4 (thiophene ring) |

| ~51.0, ~50.8 | -OCH₃ (ester methyls) |

| ~16.0 | -CH₃ (on thiophene) |

X-ray Crystallography and Molecular Structure

No single-crystal X-ray diffraction data has been reported for this compound. However, crystallographic studies on analogous 2-aminothiophene derivatives reveal key structural features. The thiophene ring is expected to be planar. Intramolecular hydrogen bonding between the amino group and the adjacent ester carbonyl group is a common feature in these structures, leading to a more planar conformation of the molecule. The ester groups may exhibit some rotational freedom.

Structural Analysis Workflow

The comprehensive structural elucidation of a novel compound like this compound follows a systematic workflow.

Caption: Workflow for the structural analysis of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of this compound. The synthesis is reliably achieved through the Gewald reaction, and its spectroscopic properties can be confidently estimated based on the well-characterized analogue, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. While crystallographic data for the title compound remains to be reported, the structural motifs of related compounds suggest a planar thiophene core with intramolecular hydrogen bonding. This guide serves as a valuable resource for researchers, offering a solid foundation for the synthesis, characterization, and further derivatization of this important class of molecules in the pursuit of new scientific discoveries.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

Compound Name: Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

-

CAS Number: 103765-33-9[1]

-

Molecular Formula: C₉H₁₁NO₄S[1]

-

Molecular Weight: 229.26 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental ¹H and ¹³C NMR data for this compound is not available in surveyed literature. However, based on the chemical structure, the following spectral features can be predicted.

2.1. Predicted ¹H NMR Data

| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |

| OCH₃ (ester at C2) | ~3.8 | Singlet | 3H |

| OCH₃ (ester at C4) | ~3.7 | Singlet | 3H |

| CH₃ (at C3) | ~2.5 | Singlet | 3H |

2.2. Predicted ¹³C NMR Data

| Carbon Atom | Chemical Shift (ppm, predicted) |

| C=O (ester at C2) | 165 - 175 |

| C=O (ester at C4) | 165 - 175 |

| C5 (thiophene ring) | 140 - 150 |

| C2 (thiophene ring) | 135 - 145 |

| C4 (thiophene ring) | 110 - 120 |

| C3 (thiophene ring) | 100 - 110 |

| OCH₃ (ester at C2) | 50 - 60 |

| OCH₃ (ester at C4) | 50 - 60 |

| CH₃ (at C3) | 10 - 20 |

Experimental Protocols

3.1. Synthesis via Gewald Reaction

The most probable synthetic route to this compound is the Gewald three-component reaction.[2][3][4][5]

-

Reactants:

-

Methyl acetoacetate (an α-methylene carbonyl compound)

-

Methyl cyanoacetate (an α-cyanoester)

-

Elemental sulfur

-

-

Catalyst: A basic amine, such as morpholine or piperidine.

-

Solvent: An alcohol, such as methanol or ethanol.

-

Procedure:

-

The α-methylene carbonyl compound and the α-cyanoester are dissolved in the solvent.

-

The basic catalyst is added to the solution.

-

Elemental sulfur is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.

-

The product precipitates from the reaction mixture and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

3.2. NMR Sample Preparation and Data Acquisition

The following is a general protocol for obtaining high-quality NMR spectra of substituted thiophenes.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Visualizations

4.1. Synthesis Pathway: Gewald Reaction

Caption: Probable synthesis of this compound via the Gewald reaction.

4.2. Experimental Workflow: NMR Analysis

Caption: A general workflow for NMR data acquisition and analysis.

References

An In-Depth Technical Guide to FT-IR Spectrum Analysis of Aminothiophene Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of aminothiophene dicarboxylates, a class of compounds with significant interest in pharmaceutical and materials science. This document details the characteristic vibrational frequencies, experimental protocols for sample analysis, and the logical framework for spectral interpretation.

Introduction to FT-IR Analysis of Aminothiophene Dicarboxylates

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. For aminothiophene dicarboxylates, FT-IR analysis is instrumental in confirming the presence of key structural features, including the amino group, the ester carbonyl groups, and the thiophene ring. The vibrational frequencies of these functional groups provide a unique spectral fingerprint, allowing for qualitative identification and assessment of purity.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of an aminothiophene dicarboxylate is characterized by several distinct absorption bands corresponding to the vibrations of its constituent functional groups. The precise wavenumber of these bands can be influenced by the specific substitution pattern on the thiophene ring and the nature of the ester groups. Below is a summary of the typical absorption ranges for key vibrational modes.

Table 1: Summary of Characteristic FT-IR Absorption Bands for a Representative Aminothiophene Dicarboxylate (2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) [1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3422, 3306 | N-H stretching (asymmetric and symmetric) | Primary Amine (-NH₂) | Strong |

| 1681 | C=O stretching | Ester (-COOR) | Strong |

| 1589 | N-H bending (scissoring) | Primary Amine (-NH₂) | Medium |

| 1331 | C-N stretching | Aryl Amine | Medium-Strong |

| ~1600-1400 | C=C stretching | Thiophene Ring | Medium |

| ~1200-1000 | C-H in-plane bending | Thiophene Ring | Medium |

| ~900-700 | C-H out-of-plane bending | Thiophene Ring | Medium-Strong |

| ~700 | C-S stretching | Thiophene Ring | Weak-Medium |

Note: The exact positions of the thiophene ring vibrations can vary depending on the substitution pattern.[2][3][4]

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis.[5][6][7][8][9] This protocol outlines the standard procedure for preparing a high-quality KBr pellet containing an aminothiophene dicarboxylate sample.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

Spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator

-

Analytical balance (sensitive to 0.1 mg)

-

Spatula

-

Sample of aminothiophene dicarboxylate

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the finely ground aminothiophene dicarboxylate sample.

-

Mixing: Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. Add the sample to the KBr in the agate mortar.

-

Grinding: Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize light scattering.

-

Loading the Die: Transfer a small amount of the mixture into the pellet-forming die. Ensure an even distribution of the powder.

-

Pressing the Pellet: Place the die in the hydraulic press. Apply pressure of approximately 8-10 tons for 1-2 minutes. If available, a vacuum can be applied to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

-

Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the thin, transparent, or translucent pellet.

-

Background Measurement: Prepare a blank KBr pellet (containing only KBr) using the same procedure to record a background spectrum.

-

Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Visualizing the Analytical Workflow and Spectral Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the molecular structure of an aminothiophene dicarboxylate.

Caption: Experimental workflow for FT-IR analysis of aminothiophene dicarboxylates.

Caption: Logical relationship between functional groups and FT-IR peaks.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. pelletpressdiesets.com [pelletpressdiesets.com]

- 8. scienceijsar.com [scienceijsar.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Gewald Reaction Mechanism for Substituted 2-Aminothiophenes

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a versatile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are crucial intermediates in the development of various pharmaceuticals, agrochemicals, and dyes.[3][4] This technical guide provides a comprehensive overview of the Gewald reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Reaction Mechanism

The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][5] The mechanism is generally understood to proceed through three principal stages: Knoevenagel condensation, addition of sulfur to form a sulfur-adduct, and subsequent intramolecular cyclization and tautomerization.[2][6]

1. Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] This step forms a stable α,β-unsaturated nitrile intermediate.[1][2] The choice of base can significantly influence the reaction rate and yield.[3]

2. Sulfur Addition and Polysulfide Intermediates: Following the condensation, elemental sulfur adds to the nucleophilic α-carbon of the unsaturated nitrile intermediate.[2] The precise mechanism of this step is complex and is thought to involve the opening of the S8 ring of elemental sulfur to form polysulfide intermediates.[7][8][9] Recent computational studies using Density Functional Theory (DFT) suggest that the reaction proceeds through the formation of various polysulfide chains, which can interconvert and decompose through mechanisms like unimolecular cyclization and nucleophilic degradation.[7][8][9]

3. Intramolecular Cyclization and Aromatization: The sulfur-adduct, likely a monosulfide resulting from the decomposition of polysulfide intermediates, undergoes an intramolecular cyclization.[7][8] In this step, the sulfur atom attacks the nitrile group. The final step involves tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][2] The aromatization of the thiophene ring is the primary thermodynamic driving force for the overall reaction.[7][8]

Below is a DOT language script that generates a diagram illustrating the key steps of the Gewald reaction mechanism.

Quantitative Data Summary

The efficiency of the Gewald reaction is highly dependent on the choice of reactants, catalyst, solvent, and reaction conditions. Below are tables summarizing quantitative data from various studies, highlighting the impact of these factors on product yield.

Table 1: Effect of Different Amine Borate Catalysts on a Model Reaction

Reaction: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv)

| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |

| 1 | Pyrrolidinium borate | 25 | 85 |

| 2 | Piperidinium borate | 20 | 95 |

| 3 | Morpholinium borate | 25 | 88 |

Data sourced from a study on truly catalytic Gewald synthesis.[3]

Table 2: Influence of Catalyst Loading on Reaction Yield

Reaction: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv) with Piperidinium borate catalyst

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | 0 | 1440 | 0 |

| 2 | 5 | 30 | 75 |

| 3 | 10 | 25 | 85 |

| 4 | 15 | 20 | 90 |

| 5 | 20 | 20 | 95 |

Data sourced from a study on truly catalytic Gewald synthesis.[3]

Table 3: Yields of 2-Aminothiophenes from p-Substituted Acetophenones

Reaction: p-Substituted Acetophenone (2 mmol), Malononitrile (2 mmol), Sulfur (2 mmol), Morpholine (2 mmol) via high-speed ball milling

| Entry | p-Substituent | Time (min) | Yield (%) |

| 1 | H | 60 | 65 |

| 2 | CH3 | 60 | 58 |

| 3 | OCH3 | 90 | 45 |

| 4 | Cl | 30 | 75 |

| 5 | NO2 | 20 | 85 |

Data sourced from a study on mechanochemical Gewald reactions.[10]

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the Gewald reaction. Optimization for specific substrates is often necessary.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This procedure is a standard method utilizing an amine base and conventional heating.[2]

Materials:

-

Carbonyl compound (ketone or aldehyde) (10 mmol)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

-

Elemental sulfur (12 mmol, 0.38 g)

-

Amine base (e.g., morpholine, triethylamine) (10-20 mol%)

-

Solvent (e.g., ethanol, methanol) (20-30 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

-

Add the chosen solvent (20-30 mL).

-

Add the amine base (10-20 mol%).

-

Stir the reaction mixture and heat to 40-50 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.[2]

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[1]

Materials:

-

Same as Protocol 1.

Procedure:

-

In a microwave-safe reaction vessel, combine the carbonyl compound (10 mmol), active methylene compound (10 mmol), elemental sulfur (12 mmol), and amine base (10-20 mol%) in a minimal amount of a suitable high-boiling solvent (e.g., DMF, ethanol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature and time (e.g., 100-140 °C for 5-15 minutes). These parameters require optimization for specific substrates.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up and purify the product as described in Protocol 1.

The workflow for synthesizing and screening these compounds in a drug discovery pipeline typically involves the initial synthesis followed by purification, structural confirmation, and subsequent biological evaluation.

Below is a DOT language script that generates a diagram for a general experimental and drug discovery workflow.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Review of 5-Aminothiophene-2,4-dicarboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 5-aminothiophene-2,4-dicarboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antimicrobial, and anti-diabetic properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Synthesis of 5-Aminothiophene-2,4-dicarboxylate Derivatives

The synthesis of the 5-aminothiophene-2,4-dicarboxylate core and its derivatives is most notably achieved through the Gewald reaction.[1][2][3] This versatile multi-component reaction provides an efficient route to polysubstituted 2-aminothiophenes.

General Experimental Protocol: Gewald Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate

A widely applicable method for the synthesis of the core structure is the Gewald reaction.[1][3]

Materials:

-

Ethyl acetoacetate

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine or another suitable base

-

Ethanol

Procedure:

-

A mixture of ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.

-

A catalytic amount of morpholine is added to the mixture.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives

A series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have been synthesized and evaluated for their biological activities.[4]

General Procedure:

-

A solution of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) (1 equivalent) in a suitable solvent such as ethanol is prepared.

-

The respective aromatic aldehyde (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for a specified period.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired azomethine derivative.

Biological Activities and Data

5-Aminothiophene-2,4-dicarboxylate derivatives have demonstrated a broad spectrum of biological activities. The following sections present quantitative data for their anticancer, antimicrobial, and anti-diabetic properties.

Anticancer Activity

Numerous derivatives have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized below.

Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives [4]

| Compound | R-group on Azomethine | T47D (IC50, µM) | MCF-7 (IC50, µM) | Hela (IC50, µM) | Ishikawa (IC50, µM) |

| 2b | 2-chlorophenyl | 2.3 | >50 | >50 | >50 |

| 2c | 4-chlorophenyl | 12.1 | 21.4 | 19.8 | 25.4 |

| 2e | 2-hydroxyphenyl | 13.2 | 25.7 | 18.5 | 23.6 |

| 2i | 4-nitrophenyl | 14.9 | 18.2 | 20.3 | 21.5 |

| 2j | 5-nitrofuran-2-yl | 16.0 | 15.8 | 17.2 | 19.3 |

| 2k | 4-methylphenyl | 7.1 | >50 | >50 | >50 |

| 2l | 4-methoxyphenyl | 8.6 | >50 | >50 | >50 |

| Doxorubicin | (Standard) | 15.5 | 17.8 | 16.5 | 18.2 |

Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 2: Antimicrobial Activity of 3-Aminothiophene-2-carboxylate Derivatives [5]

| Compound | R-group | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 4 | 4-chlorophenyl | 10 | 10 | 20 | 20 |

| 5 | 4-methoxyphenyl | 20 | 10 | 10 | 10 |

| 9 | 4-aminophenyl | 10 | 10 | 20 | 20 |

| Gentamicin | (Standard) | 10 | 10 | - | - |

| Fluconazole | (Standard) | - | - | 20 | 20 |

Anti-diabetic Activity: PTP-1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, making it a key target for the treatment of type 2 diabetes.[6] Several thiophene derivatives have been identified as PTP1B inhibitors.

Table 3: PTP1B Inhibitory Activity of Thiophene Derivatives [6]

| Compound | Structure | IC50 (µM) |

| 5b | methyl 4-(4-acetamidophenyl)-3-methoxythiophene-2-carboxylate | 5.25 |

| 5c | methyl 3-methoxy-4-(4-(propionamido)phenyl)thiophene-2-carboxylate | 6.37 |

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution.

-

The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plate is incubated under appropriate conditions for the microorganism to grow.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

PTP-1B Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of the PTP1B enzyme.

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains a buffer solution (e.g., Tris-HCl), the PTP1B enzyme, and the test compound at various concentrations.

-

The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP).

-

The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a colored product.

-

The rate of p-nitrophenol formation is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

-

The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Intrinsic Apoptotic Pathway

Several 5-aminothiophene-2,4-dicarboxylate derivatives exert their anticancer effects by inducing apoptosis, specifically through the intrinsic (mitochondrial) pathway.[7][8] This pathway is characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Intrinsic apoptotic pathway induced by aminothiophene derivatives.

Anti-diabetic Mechanism: Inhibition of PTP-1B in the Insulin Signaling Pathway

The anti-diabetic effect of certain derivatives is attributed to their inhibition of PTP1B, which enhances insulin signaling.[6]

Caption: Inhibition of PTP1B in the insulin signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of 5-aminothiophene-2,4-dicarboxylate derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and its appended functionalities.

-

Anticancer Activity: For the DDTD azomethine derivatives, the presence of electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring attached to the azomethine nitrogen generally leads to potent anticancer activity.[4] The position of the substituent also plays a crucial role, with ortho- and para-substitutions often showing different activity profiles.

-

Antimicrobial Activity: The introduction of chloro, methoxy, and amino functionalities on the thiophene scaffold has been shown to result in excellent to moderate antibacterial and antifungal activities.[5]

-

PTP-1B Inhibition: The presence of an amidoaryl group at the 4-position of the thiophene ring appears to be important for PTP1B inhibitory activity.[6]

Conclusion

5-Aminothiophene-2,4-dicarboxylate derivatives represent a promising class of heterocyclic compounds with a wide range of therapeutic applications. Their straightforward synthesis via the Gewald reaction allows for the generation of diverse chemical libraries for biological screening. The potent anticancer, antimicrobial, and anti-diabetic activities demonstrated by various derivatives warrant further investigation and optimization. The insights into their mechanisms of action, particularly the induction of apoptosis in cancer cells and the inhibition of PTP1B in the context of diabetes, provide a solid foundation for the rational design of new and more effective therapeutic agents. This technical guide serves as a valuable resource for researchers aiming to explore and expand the medicinal chemistry of this important scaffold.

References

- 1. d-nb.info [d-nb.info]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Design, synthesis, in silico and in vitro evaluation of thiophene derivatives: A potent tyrosine phosphatase 1B inhibitor and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Bax/Bcl-2 and caspases by probiotics during acetaminophen induced apoptosis in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a substituted aminothiophene of significant interest in medicinal chemistry and organic synthesis. While this specific dimethyl ester is a niche compound, its structural analogs, particularly the diethyl ester, are well-documented and serve as crucial building blocks for various therapeutic agents. This document synthesizes the available information on the target molecule and draws logical parallels from its closely related derivatives to provide a comprehensive technical resource.

Core Molecular Profile

This compound is a polysubstituted thiophene featuring an amine group and two methyl ester functionalities. These groups impart a unique reactivity profile, making it a valuable intermediate for constructing more complex heterocyclic systems.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₄S | [1] |

| Molecular Weight | 229.26 g/mol | [1] |

| CAS Number | 103765-33-9 | [1] |

| Canonical SMILES | COC(=O)C1=C(SC(=C1C)C(=O)OC)N | N/A |

| Hazard Information | Irritant | [1] |

Note: Spectroscopic and detailed characterization data for the dimethyl ester are not extensively available in published literature. The following sections will leverage data from the well-studied diethyl analog for comparative and predictive insights.

Synthesis Pathway: The Gewald Reaction

The primary route for synthesizing 2-aminothiophenes is the Gewald three-component reaction .[1][2][3] This versatile one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For this compound, the logical precursors for a Gewald synthesis would be:

-

Carbonyl: Methyl acetoacetate

-

Active Methylene Nitrile: Methyl cyanoacetate

-

Sulfur: Elemental sulfur

-

Catalyst: A base such as morpholine, piperidine, or L-proline.[2][4]

The reaction proceeds through an initial Knoevenagel condensation between the ketone (methyl acetoacetate) and the nitrile (methyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3]

Caption: Proposed Gewald synthesis workflow for the target molecule.

Experimental Protocol Insights from the Diethyl Analog

Spectroscopic and Structural Characterization

Characterization of the final product is crucial for confirming its identity and purity. Based on the structure and data from analogous compounds, the expected spectroscopic data would be as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons, the two methoxy (-OCH₃) groups, and the thiophene-bound methyl (-CH₃) group.

-

The amino protons would likely appear as a broad singlet.

-

The two methoxy groups may be chemically non-equivalent, potentially appearing as two distinct singlets.

-

The C3-methyl group would appear as a sharp singlet.

-

-

¹³C NMR: The carbon NMR would reveal nine distinct carbon signals.

-

Two signals in the carbonyl region (160-170 ppm) for the ester groups.

-

Signals for the four sp²-hybridized carbons of the thiophene ring.

-

Two signals for the methoxy carbons (typically 50-60 ppm).

-

One signal for the C3-methyl carbon (typically 14-20 ppm).

-

For comparison, the published ¹H NMR data for the mixed 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate in CDCl₃ shows the following key shifts: a singlet for the C3-methyl at 2.7 ppm, a singlet for the methyl ester at 3.84 ppm, and a broad singlet for the NH₂ protons at 6.57 ppm.[5] The corresponding diethyl ester shows signals for the ethyl groups and a methyl singlet at 2.70 ppm in CDCl₃.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=O stretching of the ester groups (around 1670-1710 cm⁻¹).[5][6]

Applications in Drug Discovery and Development

The true value of aminothiophene scaffolds lies in their role as versatile intermediates for synthesizing biologically active molecules. The diethyl analog is a known precursor for compounds with significant therapeutic potential.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Derivatives of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate are used to synthesize novel pyrazolo-pyrimidinones, which act as inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[7] The aminothiophene core serves as an anchor for building the larger, more complex heterocyclic system required for potent enzyme inhibition.

Anticancer Agents

This class of compounds is also instrumental in developing inhibitors of the fibroblast growth factor receptor 1 (FGFR1).[7] By serving as a starting point for N-phenylthieno[2,3-d]pyrimidin-4-amines, the aminothiophene scaffold contributes to the creation of molecules that can modulate signaling pathways involved in cancer cell proliferation.[7][8]

Caption: Potential therapeutic applications derived from the aminothiophene core.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-characterized, chemical entity. Its synthesis is readily achievable through the robust and efficient Gewald reaction. While direct applications are not widely reported, the extensive use of its diethyl analog in the development of DPP-IV and FGFR1 inhibitors strongly suggests its potential as a key building block in medicinal chemistry. Future research focusing on the synthesis of novel derivatives from this dimethyl ester could unveil new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. This guide provides a foundational understanding for researchers looking to explore the synthetic utility and potential of this versatile aminothiophene.

References

An In-depth Technical Guide to the Solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various biological assays. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide compiles qualitative solubility information and provides a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For this compound, the presence of polar functional groups (amino and ester moieties) and a nonpolar thiophene backbone results in a nuanced solubility profile across different organic solvents.

Qualitative Solubility Data

Based on available literature concerning similar thiophene derivatives and general principles of organic chemistry, the following table summarizes the expected qualitative solubility of this compound in common organic solvents. It is important to note that this information is predictive and should be confirmed experimentally.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | Freely Soluble | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | Freely Soluble | Polar aprotic solvent with strong solvating power for polar and nonpolar compounds. |

| Methanol | CH₃OH | 32.7 | Soluble | Polar protic solvent that can engage in hydrogen bonding with the amino and ester groups. |

| Ethanol | C₂H₅OH | 24.5 | Soluble (especially when heated) | Similar to methanol, but slightly less polar. Recrystallization of the diethyl analogue from ethanol suggests good solubility in hot solvent and lower solubility at room temperature. |

| Acetone | C₃H₆O | 20.7 | Soluble | A moderately polar aprotic solvent. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Sparingly Soluble | A less polar solvent, may require heating to achieve significant dissolution. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Sparingly Soluble | A non-polar solvent, likely to be a poor solvent for this compound at room temperature. |

| Hexane | C₆H₁₄ | 1.9 | Insoluble | A non-polar solvent, not expected to dissolve the polar compound. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in various solvents.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.01 mg)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once all the solvent has been removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a chemical compound.

Caption: Gravimetric Shake-Flask Solubility Workflow.

Logical Relationships in Solubility Testing

The decision-making process in qualitative solubility analysis can be represented as a logical flow, guiding the researcher through a series of tests to classify the compound's solubility characteristics.

Caption: Qualitative Solubility Classification Flowchart.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to perform experimental validation of the predicted solubility and to adapt the provided protocols as necessary to meet the unique requirements of the research or development project.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminothiophene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and functional materials. The journey of discovering and refining the synthesis of these versatile heterocycles is a story of chemical ingenuity, spanning over a century of organic chemistry. This technical guide provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the historical evolution of aminothiophene synthesis, with a focus on the core reactions that have become indispensable tools for chemists.

Early Developments: The Precursors to Modern Synthesis

While the latter half of the 20th century saw the development of the most prominent methods for aminothiophene synthesis, early 20th-century organic chemistry laid the groundwork. An early example of thiophene ring construction was reported by Benary in 1910, which, while not a direct synthesis of 2-aminothiophenes, was a notable precursor in the broader field of thiophene chemistry. These early methods were often limited in scope and employed harsh reaction conditions, highlighting the need for more versatile and efficient synthetic routes.

The Gewald Reaction: A Paradigm Shift in Aminothiophene Synthesis

The landscape of aminothiophene synthesis was revolutionized in 1961 with the first report of what is now known as the Gewald reaction, named after its discoverer, Karl Gewald.[1] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, rapidly became the most versatile and widely adopted method for preparing polysubstituted 2-aminothiophenes.[2][3] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the ability to generate a diverse range of substituted aminothiophenes in a single step.

The mechanism of the Gewald reaction, however, was not fully elucidated until some 30 years after its discovery.[2][4] It is now understood to proceed through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene ring.[4]

Below is a generalized workflow for the Gewald reaction:

Quantitative Data for the Gewald Reaction

The versatility of the Gewald reaction is evident in the wide range of substrates and conditions that can be employed. The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts, solvents, and heating methods on reaction yields and times.

| Carbonyl Compound | Active Methylene | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50-70 | 2-12 h | 80-90 | [5] |

| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | Reflux | 4 h | 75 | [6] |

| Cyclopentanone | Malononitrile | L-Proline (10 mol%) | DMF | 60 | 1 h | 84 | [7][8] |

| 4-Methoxyacetophenone | Malononitrile | ZnO Nanoparticles | None | 100 | 6 h | 86 | [9] |

| Various Ketones | Malononitrile | Triethylamine | Water | RT | 12-24 h | 75-98 | [9] |

| Various Ketones | Malononitrile | Sodium Polysulfide | Water | 70 | 0.5-1 h | 42-90 | [9] |

| Various Ketones | Malononitrile | ZnFe2O4 Nanoparticles | None | 100 | 4 h | 25-80 | [9] |

| Ethyl Acetoacetate | Malononitrile | None (Ball Milling) | None | RT | 30 min | 97 | [10] |

Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.

| Carbonyl Compound | Active Methylene | Catalyst/Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| Cyclohexanone | Ethyl Cyanoacetate | Piperidine | Ethanol | 150 | 5 | 92 | [6] |

| Acetophenone | Malononitrile | Morpholine | DMF | 300 | 10 | 88 | [6] |

Experimental Protocols for the Gewald Reaction

Protocol 1: Conventional Heating

-

Materials: Ketone or aldehyde (1.0 equiv), active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv), elemental sulfur (1.1 equiv), amine base (e.g., morpholine or triethylamine) (1.0-2.0 equiv), and a suitable solvent (e.g., ethanol, methanol, or DMF).

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

-

Add the amine base to the mixture.

-

Heat the reaction mixture with stirring at a temperature ranging from 50-70 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

-

If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

-

Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[5]

-

Protocol 2: Microwave-Assisted Synthesis

-

Materials: As in Protocol 1.

-

Procedure:

-

In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), amine base (e.g., piperidine, 1.0 equiv), and a minimal amount of a suitable solvent (e.g., ethanol).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a specified power and for a predetermined time (e.g., 150W for 5-15 minutes), with stirring.

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate and purify the product as described in Protocol 1.

-

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base.[11] A significant variation of this reaction allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[11]

The mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. A subsequent addition to the resulting double bond is followed by cyclization and elimination to form the thiophene ring.[11]

Quantitative Data for the Fiesselmann Synthesis

While not as extensively tabulated as the Gewald reaction for aminothiophene synthesis, the Fiesselmann reaction and its variations provide good to excellent yields.

| Substrate | Thiol Reagent | Base | Solvent | Conditions | Yield (%) | Reference |

| β-halovinylnitriles | Thioglycolate esters | NaOMe | Methanol | Reflux | Good | [12] |

| Ynone trifluoroborates | Alkylthiols | K2CO3 or t-BuOK | t-BuOH | RT | High | |

| 2-amino-3-cyanothiophene | Aldehydes | - | - | Mild | 88-90 |

Experimental Protocol for Fiesselmann-type Synthesis of 3-Aminothiophenes

-

Materials: A β-halo-α,β-unsaturated nitrile or a related substrate (1.0 equiv), a thioglycolic acid derivative (e.g., ethyl thioglycolate) (1.0-1.2 equiv), a strong base (e.g., sodium methoxide), and an anhydrous solvent (e.g., methanol).

-

Procedure:

-

Dissolve the β-halo-α,β-unsaturated nitrile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the thioglycolic acid derivative to the solution.

-

Slowly add the base (e.g., a solution of sodium methoxide in methanol) to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Quench the reaction by adding a proton source, such as a dilute acid.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 3-aminothiophene derivative.

-

The Gompper Reaction and Related Syntheses

The classical Gompper reaction is primarily known for the synthesis of butenolides and other heterocyclic systems. While its direct application for the synthesis of aminothiophenes is not as prominently documented as the Gewald or Fiesselmann reactions, related methodologies involving similar intermediates have been reported. For instance, the synthesis of 2-aminothiophenes from ketene S,S-acetals can be considered a related transformation.[1][2] In these reactions, the ketene S,S-acetal, which can be derived from an active methylene compound, reacts with a suitable sulfur-containing reagent, followed by cyclization to form the thiophene ring. The precise classification of these as "Gompper" reactions for aminothiophene synthesis can be ambiguous in the literature, with "Gewald-like" or other descriptors often being used.

Applications in Drug Discovery: Targeting Signaling Pathways

The interest in aminothiophene synthesis is largely driven by the diverse biological activities of the resulting compounds. Many 2-aminothiophene derivatives have been found to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

For example, certain aminothiophene derivatives have been identified as inhibitors of Janus kinase (JNK) and Fms-like tyrosine kinase 3 (FLT3), both of which are implicated in cancer cell proliferation and survival. The inhibition of these kinases can disrupt downstream signaling cascades, such as the PTEN/PI3K/AKT/mTOR pathway, leading to apoptosis of cancer cells.